molecular formula C15H14N4O3S B11318315 4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11318315
M. Wt: 330.4 g/mol
InChI Key: SYJFVCRRNVHSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzoxazine ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine ring, followed by the introduction of the thiadiazole moiety. Key steps include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This step involves the reaction of the benzoxazine intermediate with thiadiazole precursors under controlled temperature and pressure conditions.

    Final Coupling: The final step involves coupling the intermediate with 4-methyl and prop-2-en-1-yl groups under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Materials Science: Application in the synthesis of advanced materials with specific properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Uniqueness

4-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-5-carboxamide is unique due to its fused benzoxazine and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C15H14N4O3S/c1-3-6-19-11-7-10(4-5-12(11)22-8-13(19)20)16-15(21)14-9(2)17-18-23-14/h3-5,7H,1,6,8H2,2H3,(H,16,21)

InChI Key

SYJFVCRRNVHSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.